molecular formula C12H13NO6 B2393612 Dimethyl 2-methyl-2-(4-nitrophenyl)malonate CAS No. 131675-32-6

Dimethyl 2-methyl-2-(4-nitrophenyl)malonate

Cat. No.: B2393612
CAS No.: 131675-32-6
M. Wt: 267.237
InChI Key: RFISOAYKEOMLCU-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-2-(4-nitrophenyl)malonate is an organic compound with the molecular formula C12H13NO6 It is a derivative of malonic acid, where two ester groups are attached to the central carbon atom, and a nitrophenyl group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-methyl-2-(4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of dimethyl 2-(4-nitrophenyl)malonate with methyl iodide in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction is typically carried out at 0°C and then allowed to warm to room temperature over 18 hours. The product is then purified through extraction and chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-methyl-2-(4-nitrophenyl)malonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Nucleophilic substitution: Various substituted malonates depending on the nucleophile used.

    Reduction: Dimethyl 2-methyl-2-(4-aminophenyl)malonate.

    Hydrolysis: 2-methyl-2-(4-nitrophenyl)malonic acid.

Scientific Research Applications

Dimethyl 2-methyl-2-(4-nitrophenyl)malonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound can be used to develop new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of dimethyl 2-methyl-2-(4-nitrophenyl)malonate depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceutical research, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or transesterification.

Comparison with Similar Compounds

    Dimethyl 2-(4-nitrophenyl)malonate: Lacks the additional methyl group on the central carbon.

    Dimethyl malonate: Lacks the nitrophenyl group.

    Diethyl 2-methyl-2-(4-nitrophenyl)malonate: Similar structure but with ethyl ester groups instead of methyl.

Uniqueness: Dimethyl 2-methyl-2-(4-nitrophenyl)malonate is unique due to the presence of both a nitrophenyl group and an additional methyl group on the central carbon. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

dimethyl 2-methyl-2-(4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-12(10(14)18-2,11(15)19-3)8-4-6-9(7-5-8)13(16)17/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFISOAYKEOMLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of dimethyl 2-(4-nitrophenyl)malonate (10 g, 39.52 mmol, 1.0 eq) and K2CO3 (10.9 g 79.05 mmol 2.0 eq) in DMF (40 mL), was added methyl iodide (4.94 mL, 79.05 mmol 2.0 eq) at 0° C. and the mixture stirred at RT for 18 h. K2CO3 was filtered out and the filtrate concentrated under vacuum. The residue was diluted with water (80 mL) and extracted with EtOAc (2×80 mL). The organic layer was separated washed with brine solution, dried over anhydrous Na2SO4 and the solvent evaporated to get dimethyl 2-methyl-2-(4-nitrophenyl)malonate (7 g, 66%; TLC system: EtOAc/PE (3:7), Rf: 0.5.)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
4.94 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

640 mg of compound 229.1 were dissolved in 12 ml of dry tetrahydrofuran and admixed with 138 mg of sodium hydride (60% in mineral oil). The mixture was stirred at room temperature for one hour, then a solution of 393 μl of methyl iodide in 5 ml of dry tetrahydrofuran was added dropwise and the resulting mixture was stirred at room temperature overnight. For workup, the reaction mixture was admixed cautiously with water and ethyl acetate. The organic phase was removed, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography (silica gel; n-heptane/0-10% ethyl acetate). Dimethyl 2-methyl-2-(4-nitrophenyl)malonate (231.1) was obtained; 1H NMR: 8.22, d, 2H, 7.61, d, 2H, 3.71, s, 6H, 1.82, s, 3H.
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step Two
Quantity
393 μL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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